molecular formula C10H14ClN B13591916 4-(3-Chlorophenyl)butan-2-amine

4-(3-Chlorophenyl)butan-2-amine

Cat. No.: B13591916
M. Wt: 183.68 g/mol
InChI Key: OPIMXQMPZNNZPA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)butan-2-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and an amine group is attached to the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of 3-chlorobenzyl cyanide with 1-bromo-2-butanone, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, and advanced purification techniques like chromatography may be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)butan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets are still under investigation, but it is believed to affect the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)butan-2-amine
  • 4-(2-Chlorophenyl)butan-2-amine
  • 4-(3-Fluorophenyl)butan-2-amine

Uniqueness

4-(3-Chlorophenyl)butan-2-amine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and synthetic utility.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-(3-chlorophenyl)butan-2-amine

InChI

InChI=1S/C10H14ClN/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3

InChI Key

OPIMXQMPZNNZPA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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